Home > Products > Screening Compounds P71761 > Rebastinib tosylate
Rebastinib tosylate - 1033893-29-6

Rebastinib tosylate

Catalog Number: EVT-279840
CAS Number: 1033893-29-6
Molecular Formula: C37H36FN7O6S
Molecular Weight: 725.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rebastinib Tosylate is the tosylate salt of rebastinib, an orally bioavailable small-molecule inhibitor of multiple tyrosine kinases with potential antineoplastic activity. Rebastinib binds to and inhibits the Bcr-Abl fusion oncoprotein by changing the conformation of the folded protein to disallow ligand-dependent and ligand-independent activation; in addition, this agent binds to and inhibits Src family kinases LYN, HCK and FGR and the receptor tyrosine kinases TIE-2 and VEGFR-2. Rebastinib may exhibit more potent activity against T315I Bcr-Abl gatekeeper mutant kinases than other Bcr-Abl kinase inhibitors. The TIE-2 and VEGFR-2 receptor tyrosine kinases regulate angiogenesis, respectively, while the Src family kinases Abl, LYN, and HCK Src regulate a variety of cellular responses including differentiation, division, adhesion, and the stress response.
Source and Classification

Rebastinib was developed as part of ongoing research into targeted therapies for cancer. It is classified under the category of small molecule kinase inhibitors, specifically designed to inhibit the activity of tyrosine kinases involved in cancer cell proliferation and survival. The compound has been evaluated in various clinical trials, demonstrating efficacy in treating certain types of leukemia and solid tumors.

Synthesis Analysis

Methods and Technical Details

The synthesis of rebastinib tosylate involves several complex chemical reactions. Although specific proprietary methods are often used in pharmaceutical development, general synthetic pathways include:

  1. Starting Materials: The synthesis typically begins with commercially available precursors.
  2. Key Reactions:
    • Amide Coupling: This is often utilized to form the core structure of the compound.
    • Oxidation Steps: Various oxidation reactions are employed to introduce functional groups necessary for biological activity.
    • Coupling Reactions: These reactions are crucial for constructing the final molecular framework.

For example, one synthetic route involves the reaction of 3-acetylpyridine with ethyl formate, followed by conversion to an enaminone, leading to further transformations that yield the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of rebastinib tosylate can be represented by its chemical formula C22H24N4O3C_{22}H_{24}N_{4}O_{3} with a molecular weight of approximately 396.45 g/mol. The structural features include:

  • Aromatic Rings: Contributing to its binding affinity and specificity.
  • Functional Groups: Such as amides and tosylate moieties that enhance solubility and bioavailability.

Crystallographic studies reveal that rebastinib binds within the ABL1 kinase domain, occupying a unique pocket that stabilizes the inactive conformation of the enzyme, which is crucial for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

Rebastinib undergoes various chemical reactions during its synthesis and when interacting with biological targets:

  1. Binding Interactions: Rebastinib acts as a type II inhibitor by binding to the switch control pocket of the ABL1 kinase domain. This interaction prevents the conformational changes required for kinase activation.
  2. Pharmacokinetic Reactions: Once administered, rebastinib is metabolized through hepatic pathways, influencing its bioavailability and efficacy.

The compound demonstrates an IC50 value of approximately 0.8 nM against wild-type BCR-ABL1 and 4 nM against the T315I mutant variant, highlighting its potency .

Mechanism of Action

Process and Data

Rebastinib exerts its therapeutic effects primarily through inhibition of BCR-ABL1 signaling pathways:

  • Inhibition of Kinase Activity: By binding to the inactive conformation of BCR-ABL1, rebastinib prevents downstream signaling that promotes cell survival and proliferation.
  • Impact on Mutant Kinases: The compound effectively inhibits mutant forms of BCR-ABL1 (e.g., T315I), which are often resistant to other tyrosine kinase inhibitors.

Pharmacodynamic studies indicate that rebastinib leads to decreased phosphorylation levels of substrates involved in cell signaling pathways relevant to cancer progression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rebastinib tosylate exhibits several notable physical and chemical properties:

  • Solubility: It shows high solubility in organic solvents but limited solubility in water, which can affect formulation strategies.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Bioavailability: Clinical studies report enhanced bioavailability when administered in tablet form compared to capsules .
Applications

Scientific Uses

Rebastinib has been explored for various scientific applications:

  • Cancer Treatment: It is primarily investigated for treating chronic myeloid leukemia and other hematological malignancies resistant to first-line therapies.
  • Research on Solid Tumors: Studies indicate potential efficacy against triple-negative breast cancer by targeting CDK16 pathways alongside BCR-ABL inhibition .
  • Combination Therapies: Ongoing research is assessing its use in combination with other chemotherapeutic agents to enhance treatment outcomes.
Introduction

Historical Context and Development of Tyrosine Kinase Inhibitors (TKIs)

Tyrosine kinase inhibitors (TKIs) represent a paradigm shift in targeted cancer therapy, originating from the discovery of protein kinases as key regulators of oncogenic signaling. The first TKIs emerged in the early 2000s, with imatinib (targeting BCR-ABL) demonstrating unprecedented efficacy in chronic myeloid leukemia (CML) by competitively inhibiting adenosine triphosphate (ATP)-binding sites [2] [4]. This success catalyzed the development of successive TKIs, classified by their binding mechanisms:

  • Type I inhibitors: Bind active kinase conformations (ATP-competitive)
  • Type II inhibitors: Stabilize inactive conformations (e.g., imatinib)
  • Type III/IV inhibitors: Target allosteric sites [4] [7]

By 2022, over 50 FDA-approved TKIs targeted kinases including EGFR, VEGF receptors, and ABL families, expanding applications to solid tumors and hematologic malignancies [2] [9]. However, limitations such as ATP-binding mutations (e.g., T315I in BCR-ABL) necessitated novel inhibition strategies beyond competitive ATP blockade [1] [3].

Table 1: Evolution of TKI Therapeutic Targets

GenerationRepresentative AgentsPrimary TargetsKey Limitations
FirstImatinibBCR-ABL, KIT, PDGFRT315I mutation resistance
SecondDasatinib, NilotinibBCR-ABL, SRCPleiotropic cardiovascular toxicity
Switch ControlRebastinibABL, TIE2, FLT3Multitarget complexity

Role of BCR-ABL and TIE2 Kinases in Oncogenesis

BCR-ABL, a fusion tyrosine kinase from the t(9;22) translocation, drives leukemogenesis by constitutively activating proliferation and survival pathways in CML. The T315I "gatekeeper" mutation in the ATP-binding pocket confers resistance to most TKIs by sterically hindering drug binding [1] [3].

TIE2 (TEK receptor tyrosine kinase), expressed on endothelial cells and pro-tumorigenic macrophages, regulates vascular stability and tumor microenvironment interactions. Its ligands ANGPT1 (agonist) and ANGPT2 (context-dependent antagonist) modulate angiogenesis and inflammation:

  • ANGPT2 overexpression promotes vascular leakage and metastasis
  • TIE2⁺ macrophages facilitate tumor cell intravasation via TMEM (tumor microenvironment of metastasis) doorways [5] [8] [10]

Notably, BCR-ABL and TIE2 share intersecting roles in solid tumors. ABL kinases activate downstream effectors (e.g., RAC, STAT) in breast, colorectal, and ovarian cancers, while TIE2 signaling supports metastatic niches [3] [5] [10].

Emergence of Rebastinib Tosylate as a Multitargeted Kinase Inhibitor

Rebastinib tosylate (DCC-2036) is a type II TKI engineered to overcome limitations of earlier inhibitors through a unique switch control mechanism. Unlike ATP-competitive agents, it binds a deep hydrophobic pocket adjacent to the ATP site, stabilizing kinases in inactive conformations [1] [8]. Key innovations include:

  • Multitarget specificity: Potently inhibits ABL (including T315I), TIE2, FLT3, and VEGFR2 at nanomolar concentrations (IC₅₀: 0.5–11 nM) [1] [6]
  • ATP-noncompetitive action: Maintains efficacy in high intracellular ATP environments [1]
  • Tosylate salt formulation: Enhances oral bioavailability compared to early powder-in-capsule preparations [1]

Preclinically, rebastinib suppressed BCR-ABL T315I-driven leukemogenesis and disrupted TMEM-mediated metastasis in breast cancer models [6] [10]. This dual targeting of oncogenic kinases and tumor microenvironment components positioned it as a paradigm-shifting therapeutic candidate.

Table 2: Rebastinib's Kinase Inhibition Profile

Target KinaseIC₅₀ (nM)Biological RoleTherapeutic Implication
ABL1 (WT)0.8Cell proliferation/survivalCML resistance reversal
ABL1 (T315I)1.2Mutation-driven ATP-binding alterationBypasses gatekeeper mutation
TIE20.5Angiogenesis, immune modulationMetastasis suppression
FLT311Hematopoietic progenitor signalingAML targeting
VEGFR26.7Endothelial cell growthAnti-angiogenesis

Table 3: Key Preclinical and Clinical Findings for Rebastinib

Study ModelCombination AgentKey OutcomeReference
PyMT murine breast cancerPaclitaxelReduced TMEM-dependent intravasation by 80% [6] [8]
ID8 murine ovarian cancerCarboplatin/paclitaxelExtended median survival by 5.5 days (P<0.01) [10]
Phase I solid tumorsPaclitaxel or Eribulin22% objective response rate in MBC [8]
Phase I CML/AMLNone4 complete hematologic responses in T315I CML [1]

Properties

CAS Number

1033893-29-6

Product Name

Rebastinib tosylate

IUPAC Name

4-[4-[(5-tert-butyl-2-quinolin-6-ylpyrazol-3-yl)carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid

Molecular Formula

C37H36FN7O6S

Molecular Weight

725.8 g/mol

InChI

InChI=1S/C30H28FN7O3.C7H8O3S/c1-30(2,3)26-17-27(38(37-26)19-7-9-23-18(14-19)6-5-12-33-23)36-29(40)35-24-10-8-20(15-22(24)31)41-21-11-13-34-25(16-21)28(39)32-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-17H,1-4H3,(H,32,39)(H2,35,36,40);2-5H,1H3,(H,8,9,10)

InChI Key

ARPBZBAWXAVDCE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5

Solubility

Soluble in DMSO

Synonyms

Rebastinib Tosylate; DCC-2036; DP-1919; DP 1919TO; DCC 2036;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.